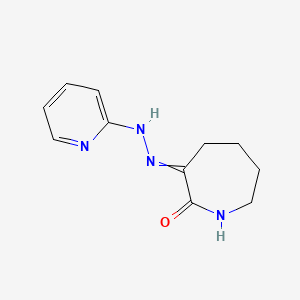
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the imidazolium family. Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and methyl groups, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 1,2-dimethylimidazole and ethyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture and precipitating the iodide salt. The solid is then filtered and washed with a suitable solvent, such as diethyl ether, to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under suitable conditions.
Oxidation: The imidazole ring can be oxidized to form imidazolium salts with different counterions.
Reduction: The compound can be reduced to form imidazole derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium chloride or bromide.
Oxidation: Formation of imidazolium salts with different counterions.
Reduction: Formation of imidazole derivatives with different substitution patterns.
Scientific Research Applications
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes. The iodide ion can also participate in redox reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methylimidazolium iodide: Similar structure but with a different substitution pattern.
1,2-dimethyl-3-propylimidazolium iodide: Similar structure but with a propyl group instead of an ethyl group.
1,3-dimethylimidazolium iodide: Lacks the ethyl group, leading to different chemical properties.
Uniqueness
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15IN2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H |
InChI Key |
ZCVLMQINUCAHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C[NH+](C1C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


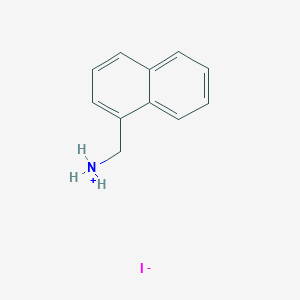

![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)

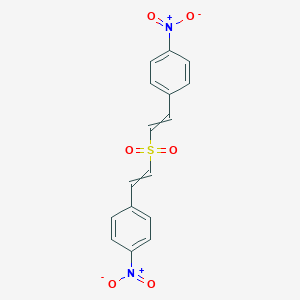
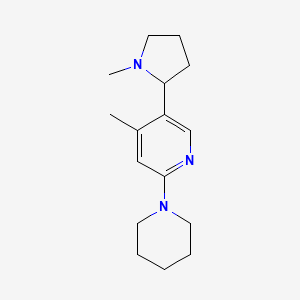
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
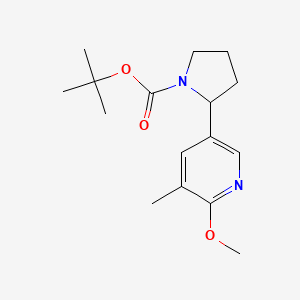
![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)
![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)
